molecular formula C11H13N3O B1306569 5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine CAS No. 1030618-74-6

5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Cat. No. B1306569
CAS RN: 1030618-74-6
M. Wt: 203.24 g/mol
InChI Key: KFCOLJIIQYWPME-UHFFFAOYSA-N
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Description

The compound "5-(2-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrazole derivatives with methoxyphenyl groups and their synthesis, crystal structures, and properties, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or the cyclization of chalcones with hydrazine hydrate. For instance, paper describes the synthesis of pyrazole derivatives by the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone. Similarly, paper details the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography, as seen in papers , , and . These studies reveal the spatial arrangement of atoms within the molecule and the presence of various intermolecular interactions such as hydrogen bonding. For example, paper discusses the crystal structure of a pyrazole derivative with methoxyphenyl and thiophenyl groups, highlighting the presence of hydrogen bonds contributing to the crystal packing. Such structural analyses are crucial for understanding the conformation and stability of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers provided do not directly discuss the chemical reactions of "this compound," but they do mention the reactivity of similar compounds. For instance, paper mentions the biological evaluation of pyrazole derivatives, indicating their potential to interact with biological targets. The reactivity of the compound can also be inferred from its functional groups, such as the amine, which can undergo reactions like alkylation, acylation, and the formation of Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, thermal stability, and solubility, can be influenced by their molecular structure and substituents. Paper investigates the UV-vis absorption and fluorescence spectral characteristics of pyrazole derivatives, which are affected by the substituents on the aryl ring bonded to the pyrazole moiety. Paper discusses the thermal stability of a pyrazole derivative, indicating that it is stable up to 190°C. These properties are important for the practical application of the compound in various fields.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, including pyrazoles and isoxazolines, have been extensively researched for their potential applications in various scientific fields. For instance, the synthesis of novel pyrazoline and isoxazoline derivatives by reacting specific precursors with hydrazine hydrate and hydroxylamine hydrochloride has been reported. These compounds were characterized using IR, 1H NMR spectroscopy, and evaluated for antimicrobial activity, showing significant to moderate effectiveness (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009). Furthermore, research on the synthesis of novel oxadiazoles by cyclization of benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide has shown significant antibacterial activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Quantum Chemical and Molecular Docking Studies

Quantum chemical calculations and molecular docking studies offer insights into the electronic structure, reactivity, and potential biological activity of heterocyclic compounds. For example, molecular structure and spectroscopic data obtained from DFT calculations for certain pyrazole derivatives have been used to predict molecular docking results, suggesting biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020). This approach helps in understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of new drugs and materials.

Antimicrobial Activity of Pyrazole Derivatives

The development and testing of pyrazole derivatives for antimicrobial properties have been a significant area of research. A series of pyrazoline and isoxazoline derivatives synthesized from specific precursors have exhibited considerable antimicrobial activities, highlighting the potential of these compounds in developing new therapeutic agents (Jadhav et al., 2009; Rai et al., 2009).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their corrosion inhibiting properties in various metal alloys. Studies have shown that certain pyrazole compounds can serve as effective corrosion inhibitors, offering protection against corrosion in metal alloys exposed to corrosive environments. This application is crucial for extending the lifespan of metal components in industrial settings (Mahmoud, 2005).

properties

IUPAC Name

5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCOLJIIQYWPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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